2,3,6-Trifluoroanisole

Description

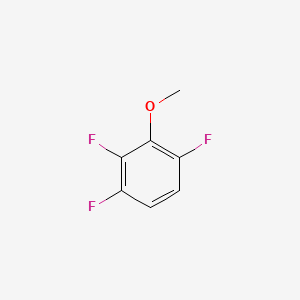

2,3,6-Trifluoroanisole (CAS: 4920-34-7) is a fluorinated aromatic ether with the molecular formula C₇H₅F₃O and a molecular weight of 162.11 g/mol. Structurally, it consists of a methoxy group (-OCH₃) attached to a benzene ring substituted with fluorine atoms at the 2-, 3-, and 6-positions. This substitution pattern imparts unique electronic and steric properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . The compound is commercially available (purity ≥97%) and serves as a key intermediate in agrochemical synthesis, particularly in derivatives with herbicidal activity .

Properties

IUPAC Name |

1,2,4-trifluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDVKASVEXYFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380302 | |

| Record name | 2,3,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-34-7 | |

| Record name | 2,3,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trifluoroanisole can be synthesized through several methods. One common method involves the reaction of p-anisole with trifluoroformic acid. This process typically includes catalytic fluorination reactions and trifluoroformic acid esterification reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic fluorination processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluoroanisole undergoes several types of chemical reactions, including:

Oxidation: It can react with oxidizing agents such as hydrogen peroxide to form trifluoroacetic acid.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of this compound.

Substitution: Radical initiators and catalysts are often used to facilitate substitution reactions involving the trifluoromethyl group.

Major Products Formed:

Oxidation: Trifluoroacetic acid is a major product formed from the oxidation of this compound.

Substitution: Various substituted derivatives can be formed depending on the specific reagents and conditions used.

Scientific Research Applications

2,3,6-Trifluoroanisole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoroanisole involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, derivatives of this compound have been shown to inhibit the enzyme protoporphyrinogen oxidase (Nt PPO), leading to the disruption of chlorophyll synthesis and ultimately causing plant death . The trifluoromethyl group plays a crucial role in stabilizing interactions with the target enzyme, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The -OCH₃ group in this compound is electron-donating, while fluorine atoms are electron-withdrawing. This combination creates a polarized aromatic system, enhancing reactivity in electrophilic substitutions .

- Lipophilicity : this compound exhibits higher logP values compared to (trifluoromethoxy)benzene due to reduced polarity from the methoxy group .

- Reactivity : Electrochemical oxidation of this compound yields dimeric biphenyl derivatives (e.g., hexafluoro-2,2'-dihydro-4,4'-dimethoxybiphenyl), whereas 2,4,5-Trifluoroanisole forms different products under similar conditions, highlighting positional fluorine effects .

Functional Group and Substitution Comparisons

- Nitro vs. Fluoro Substitution : 2,3-Difluoro-6-nitroanisole’s nitro group increases electrophilicity, making it more reactive in nucleophilic aromatic substitutions than this compound .

- Chloro vs. Fluoro Analogs : While 2,3,6-Trichloroanisole (hypothetical) would have greater steric bulk and lower electronegativity, fluorine’s smaller size in this compound improves membrane permeability in agrochemical applications .

Research Findings and Industrial Relevance

- Electrochemical Behavior : Oxidation at +2.10 V (vs. Ag/Ag⁺) leads to a 26% current efficiency in forming dimeric products, a pathway less efficient in pentafluoroanisole due to steric hindrance .

- Synthetic Utility : this compound is a precursor in Bohlmann-Rahtz pyridine synthesis, enabling access to trisubstituted pyridines for drug discovery .

- Commercial Demand : The compound is listed in catalogs by Sigma-Aldrich, Fluorochem, and Kanto Reagents, with annual sales reflecting its importance in specialty chemical markets .

Biological Activity

2,3,6-Trifluoroanisole (TFA) is an aromatic compound characterized by the presence of three fluorine atoms and a methoxy group attached to a benzene ring. Its unique chemical structure imparts distinctive biological activities, making it a subject of interest in pharmacology and toxicology. This article explores the biological activity of TFA, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C8H6F3O. The trifluoromethyl groups significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TFA against various pathogens. The effectiveness of TFA can be evaluated through Minimum Inhibitory Concentration (MIC) values against different bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Mycobacterium tuberculosis | 128 | |

| Enterococcus faecalis | 64 |

The data indicates that TFA exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis, which are significant in clinical infections.

Cytotoxic Effects

Cytotoxicity studies have been conducted to assess the impact of TFA on human cell lines. The compound has shown varying degrees of cytotoxicity depending on concentration and exposure time.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| THP-1 (monocytic leukemia) | 20 | |

| HeLa (cervical cancer) | 15 | |

| A549 (lung cancer) | 18 |

The IC50 values suggest that TFA is more cytotoxic to HeLa cells compared to THP-1 cells, indicating its potential as an anticancer agent.

The antimicrobial and cytotoxic activities of TFA may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. Studies indicate that fluorinated compounds can enhance lipophilicity, allowing for better membrane penetration and increased biological activity.

Case Studies

Several case studies have documented the effects of TFA in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that TFA effectively inhibited the growth of Mycobacterium tuberculosis in vitro at concentrations that were achievable in clinical settings. This positions TFA as a candidate for further development as an anti-tubercular agent.

- Cytotoxicity in Cancer Research : Research involving HeLa cells showed that treatment with TFA resulted in significant apoptosis as evidenced by increased caspase-3 activity. This suggests that TFA may induce programmed cell death in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.